4-Benzylpiperidine-4-carboxylic acid
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Overview
Description
4-Benzylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted at the 4-position with a benzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpiperidine-4-carboxylic acid typically involves the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, often using strong oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
4-Benzylpiperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzylpiperidine-4-carboxylic acid involves its interaction with monoamine neurotransmitters. It acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin . Additionally, it functions as a monoamine oxidase inhibitor (MAOI) with a preference for MAO-A . These interactions influence neurotransmitter levels in the brain, potentially affecting mood and behavior.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the carboxylic acid group.
Benzylpiperazine: Another piperidine derivative with similar stimulant properties.
Tetrahydroisoquinoline: A structurally related compound with different pharmacological effects.
Uniqueness
4-Benzylpiperidine-4-carboxylic acid is unique due to the presence of both the benzyl group and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. Its dual role as a monoamine releasing agent and MAOI sets it apart from other similar compounds.
Properties
IUPAC Name |
4-benzylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12(16)13(6-8-14-9-7-13)10-11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXWHKZHPSGMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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